molecular formula C11H10N2OS B8355463 5-Methylimidazo[2,1-b]benzothiazole-2-methanol CAS No. 349480-84-8

5-Methylimidazo[2,1-b]benzothiazole-2-methanol

Cat. No. B8355463
Key on ui cas rn: 349480-84-8
M. Wt: 218.28 g/mol
InChI Key: ARLYYCBPYZEELO-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

5-methyl imidazo[2,1-b]-benzthiazole-2-methanol was prepared according to the procedure outlined in Example 1, (Step 2). Starting from ethyl 5-methylimidazo[2,1-b]-benzthiazole-2-carboxylate (5.2 g, 20 mmol) and LiAlH4 solution (22 ml, 0.5 M solution in THF), 3 g (69% yield) of the alcohol derivative was isolated as a brown solid. (M+H) 219.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]3[CH:13]=[C:12]([C:14](OCC)=[O:15])[N:11]=[C:9]3[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:1][C:2]1[C:7]2[N:8]3[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[C:9]3[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CC1=CC=CC2=C1N1C(S2)=NC(=C1)C(=O)OCC
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5-methyl imidazo[2,1-b]-benzthiazole-2-methanol was prepared

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1N1C(S2)=NC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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